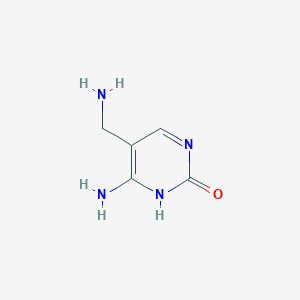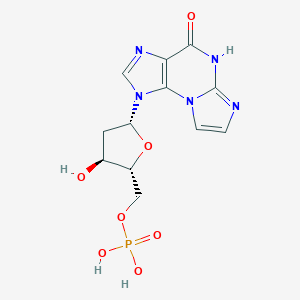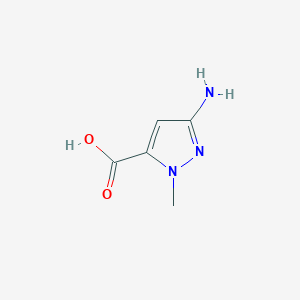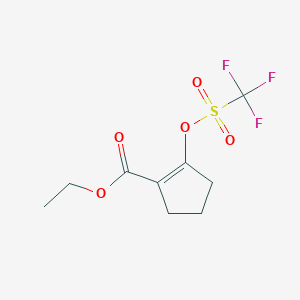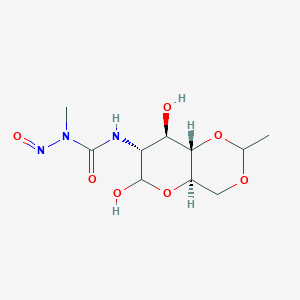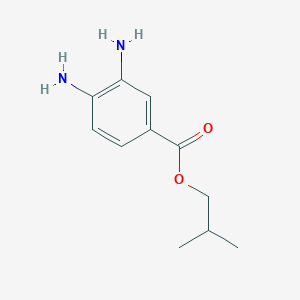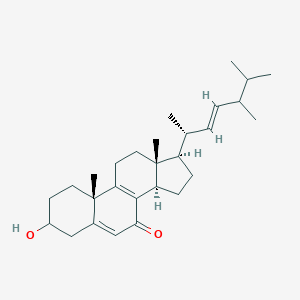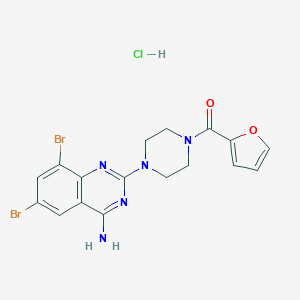
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, commonly known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential use in cancer treatment and other medical applications.
Wirkmechanismus
AG-1478 works by binding to the ATP-binding site of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which prevents the receptor from activating downstream signaling pathways that are involved in cell growth and survival. This inhibition ultimately leads to the death of cancer cells and the reduction of tumor growth.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer effects, AG-1478 has been shown to have other biochemical and physiological effects. It has been found to decrease the expression of inflammatory cytokines and to reduce the severity of allergic reactions. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AG-1478 is its specificity for 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which allows for targeted inhibition of this receptor without affecting other signaling pathways. However, its use in lab experiments is limited by its relatively low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on AG-1478. One area of interest is the development of more potent and selective inhibitors of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride that can overcome resistance to current therapies. Another area of research is the investigation of the potential use of AG-1478 in combination with other drugs or therapies to enhance its anti-cancer effects. Finally, there is also interest in exploring the potential use of AG-1478 in other diseases beyond cancer, such as neurodegenerative disorders and inflammatory conditions.
Synthesemethoden
AG-1478 can be synthesized through a multi-step process that involves the reaction of 6,8-dibromo-2-(4-nitrophenyl)quinazoline with 4-(2-furanylcarbonyl)piperazine in the presence of a reducing agent. The resulting intermediate is then treated with hydrochloric acid to yield AG-1478 in its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
AG-1478 has been widely used in scientific research to study the role of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which is often overexpressed in many types of cancer.
Eigenschaften
CAS-Nummer |
111218-74-7 |
|---|---|
Produktname |
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride |
Molekularformel |
C17H16Br2ClN5O2 |
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
[4-(4-amino-6,8-dibromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H15Br2N5O2.ClH/c18-10-8-11-14(12(19)9-10)21-17(22-15(11)20)24-5-3-23(4-6-24)16(25)13-2-1-7-26-13;/h1-2,7-9H,3-6H2,(H2,20,21,22);1H |
InChI-Schlüssel |
MQRZVBWLTDCEQZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3Br)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
Kanonische SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3Br)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
Andere CAS-Nummern |
111218-74-7 |
Synonyme |
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






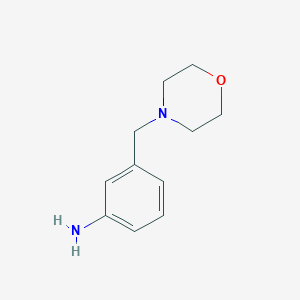
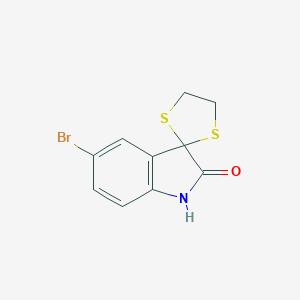
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
